molecular formula C20H27NO B2672298 N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide CAS No. 299419-16-2

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide

Cat. No. B2672298
CAS RN: 299419-16-2
M. Wt: 297.442
InChI Key: COWSGYHRIUFVME-UHFFFAOYSA-N
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Description

“N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide” is an organic compound. It’s a derivative of adamantane, a tricyclo bridged hydrocarbon .


Synthesis Analysis

The synthesis of N-Aryladamantane-1-carboxamides, which includes “N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide”, involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .

Scientific Research Applications

Polymeric Material Development

Synthesis and Characterization of Polyamides and Polyimides Research has demonstrated the synthesis of new polyamides and polyimides utilizing adamantane derivatives, showcasing their application in creating materials with high thermal stability and favorable mechanical properties. For instance, new polyamides and polyimides have been synthesized from diamines containing adamantane groups, exhibiting high glass transition temperatures and thermal stability up to temperatures around 450°C. These materials are characterized by their amorphous nature, solubility in various solvents, and potential applications in advanced materials science due to their inherent viscosities and thermal properties (Liaw & Liaw, 1999), (Liaw & Liaw, 2001).

Advanced Material Properties Adamantane-based materials have been explored for their unique properties, such as low dielectric constants and moisture absorption, making them suitable for electronic applications. For example, soluble polyimides based on adamantane have been developed with low dielectric constants (2.77 to 2.91) and moisture absorptions of less than 0.46%, presenting valuable attributes for electronic material applications (Chern & Shiue, 1997).

Liquid Crystalline and Amorphous Materials

Development of Liquid Crystalline and Amorphous Systems Research into adamantane derivatives has also led to the creation of liquid crystalline and amorphous molecular systems capable of vitrification. These systems, featuring adamantane as an excluded-volume core, have shown potential in forming materials with specific mesophases and elevated glass transition temperatures, suggesting applications in the development of novel liquid crystalline materials (Chen et al., 1995).

Antimicrobial and Antiviral Research

Antimicrobial and Antiviral Activities Adamantane derivatives have been studied for their antimicrobial and antiviral properties. Specific derivatives have shown potent broad-spectrum antibacterial activity and potential as influenza virus fusion inhibitors, indicating their applicability in medical research and drug development (Orzeszko et al., 2000), (Göktaş et al., 2012).

Carbon Dioxide Sorption and Separation

CO2 Sorption and Separation Adamantane derivatives have been incorporated into Porous Covalent Triazine-based Frameworks (PCTF), showing excellent thermal stability and significant surface areas for efficient carbon dioxide sorption and separation. This application highlights the potential of adamantane derivatives in environmental technology and sustainable development efforts (Bhunia et al., 2013).

properties

IUPAC Name

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSGYHRIUFVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide

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